molecular formula C23H27N3O2S B2913567 5,7-dimethyl-2-{4-[4-(propan-2-yloxy)benzoyl]piperazin-1-yl}-1,3-benzothiazole CAS No. 897483-61-3

5,7-dimethyl-2-{4-[4-(propan-2-yloxy)benzoyl]piperazin-1-yl}-1,3-benzothiazole

Cat. No.: B2913567
CAS No.: 897483-61-3
M. Wt: 409.55
InChI Key: BVVPUEMJFQPWBR-UHFFFAOYSA-N
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Description

5,7-dimethyl-2-{4-[4-(propan-2-yloxy)benzoyl]piperazin-1-yl}-1,3-benzothiazole is a recognized potent and selective ATP-competitive inhibitor of Glycogen Synthase Kinase-3 beta (GSK-3β). This enzyme is a serine/threonine kinase that plays a critical role in a multitude of cellular processes, including metabolism, proliferation, and apoptosis. Its dysregulation is implicated in the pathogenesis of several major diseases, making it a high-value target for therapeutic investigation. The primary research value of this compound lies in its application as a chemical probe to dissect the complex signaling pathways governed by GSK-3β. In neurological research, it is utilized to model and study potential interventions for neurodegenerative conditions like Alzheimer's disease , where GSK-3β hyperactivity is linked to tau hyperphosphorylation and amyloid-beta pathology. Concurrently, in oncology research, this inhibitor is employed to explore novel cancer therapeutics, as GSK-3β has been shown to influence the stability of key oncoproteins and tumor suppressors, such as Myc and p53. By selectively inhibiting GSK-3β, this benzothiazole derivative enables researchers to elucidate mechanisms underlying Wnt/β-catenin signaling activation, study cell cycle progression, and investigate the molecular basis of diseases characterized by aberrant glucose metabolism, such as Type 2 diabetes.

Properties

IUPAC Name

[4-(5,7-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(4-propan-2-yloxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O2S/c1-15(2)28-19-7-5-18(6-8-19)22(27)25-9-11-26(12-10-25)23-24-20-14-16(3)13-17(4)21(20)29-23/h5-8,13-15H,9-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVVPUEMJFQPWBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(S2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)OC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-dimethyl-2-{4-[4-(propan-2-yloxy)benzoyl]piperazin-1-yl}-1,3-benzothiazole typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Benzothiazole Core: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Piperazine Ring: The piperazine ring can be introduced through nucleophilic substitution reactions, where a halogenated benzothiazole derivative reacts with piperazine.

    Attachment of the Propan-2-yloxybenzoyl Group: This step involves the acylation of the piperazine nitrogen with 4-(propan-2-yloxy)benzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5,7-dimethyl-2-{4-[4-(propan-2-yloxy)benzoyl]piperazin-1-yl}-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzothiazole or piperazine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials, such as polymers or dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 5,7-dimethyl-2-{4-[4-(propan-2-yloxy)benzoyl]piperazin-1-yl}-1,3-benzothiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzothiazole core can intercalate with DNA, while the piperazine ring may enhance binding affinity to specific proteins. The propan-2-yloxybenzoyl group can further influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Key Differences

4-Methyl-2-[4-(3-Phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole (CAS 897475-12-6)
  • Structure: Benzothiazole with a 4-methyl group, linked to a piperazine bearing a 3-phenoxybenzoyl moiety.
  • Molecular Formula : C₂₅H₂₃N₃O₂S (MW: 429.5 g/mol).
  • The 4-methyl substitution on benzothiazole (vs. 5,7-dimethyl in the target) creates distinct electronic and steric environments, which may alter binding to biological targets like enzymes or receptors .
2-Azido-1-(4-(Benzothiazol-2-yl)piperazin-1-yl)ethanone (Compound 3 in )
  • Structure : Benzothiazole-piperazine linked to an azidoacetyl group.
  • Synthesis : Derived from bromoacetylpiperazine intermediate (91% yield) via nucleophilic substitution.
  • Comparison :
    • The azide functionality contrasts with the target’s benzoyl group, enabling click chemistry applications.
    • Both compounds share a benzothiazole-piperazine scaffold, but the target’s dimethyl and isopropoxy groups likely confer greater metabolic stability .
Benzoxazole/Thiazole-Benzenesulfonamide Hybrids ()
  • Structure : Piperazine linked to a benzoyl group and sulfonamide.
  • Example : 3-{4-[4-Fluoro-2-(trifluoromethyl)benzoyl]piperazin-1-yl}-4-(2-methoxyethoxy)-N-methyl-N-propylbenzenesulfonamide.
  • Comparison :
    • The sulfonamide and methoxyethoxy groups increase hydrophilicity, diverging from the target’s lipophilic isopropoxy and benzothiazole design.
    • Such differences highlight tailored applications: sulfonamides for solubility-dependent targets vs. benzothiazoles for CNS penetration .

Biological Activity

5,7-Dimethyl-2-{4-[4-(propan-2-yloxy)benzoyl]piperazin-1-yl}-1,3-benzothiazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological activity, and therapeutic potential of this compound, drawing from diverse research studies.

Synthesis

The synthesis of benzothiazole derivatives typically involves the condensation of 2-aminobenzenethiol with appropriate carbonyl compounds. The specific structure of this compound suggests that it may be synthesized through a multi-step process involving the formation of the benzothiazole core followed by functionalization at the 5 and 7 positions.

Anticancer Activity

Recent studies have demonstrated that benzothiazole derivatives exhibit promising anticancer properties. For instance, compounds with similar structures have been evaluated for their cytotoxic effects against various cancer cell lines. The MTT assay is commonly used to assess cell viability and cytotoxicity. In one study, derivatives demonstrated significant activity against human breast adenocarcinoma (MCF-7) and lung adenocarcinoma (A549) cell lines, indicating that modifications in the benzothiazole structure can enhance anticancer efficacy .

Antimicrobial Properties

Benzothiazole derivatives have also been investigated for their antimicrobial activity. Research has shown that these compounds can exhibit antibacterial and antifungal effects. For example, a related study found that certain benzothiazole derivatives had minimal inhibitory concentrations (MICs) comparable to standard antibiotics against various bacterial strains . This suggests that this compound may possess similar antimicrobial properties.

Anti-inflammatory Effects

In addition to anticancer and antimicrobial activities, benzothiazole derivatives are known for their anti-inflammatory properties. Compounds with similar scaffolds have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models . This could indicate a potential therapeutic role for this compound in inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of benzothiazole derivatives. Modifications at specific positions on the benzothiazole ring or the piperazine moiety can dramatically influence the compound's pharmacological properties. For instance:

PositionModificationEffect on Activity
5 & 7Methyl groupsIncreased lipophilicity and bioavailability
PiperazineAlkoxy substitutionEnhanced binding affinity to target proteins

Case Studies

Several case studies highlight the potential of benzothiazole derivatives in drug development:

  • Anticancer Screening : A series of benzothiazole acylhydrazones were synthesized and screened against multiple cancer cell lines. The results indicated that certain derivatives exhibited selective cytotoxicity with IC50 values in the micromolar range .
  • Antimicrobial Testing : Another study evaluated a range of benzothiazole compounds against Gram-positive and Gram-negative bacteria, revealing significant antibacterial activity with some compounds exhibiting MIC values as low as 8 µg/mL .
  • Anti-inflammatory Activity : Research on related compounds demonstrated inhibition of nitric oxide production in macrophages, suggesting potential use in treating inflammatory conditions .

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